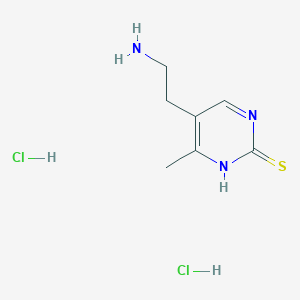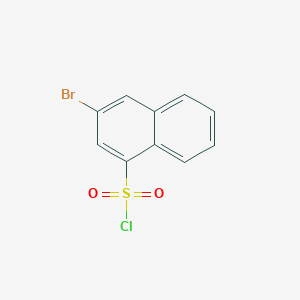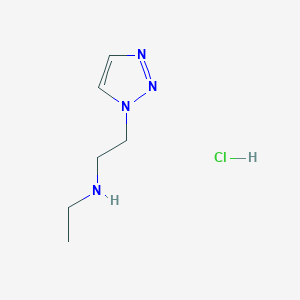
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction is highly efficient and selective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of water-soluble ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine, can further enhance the reaction rate and reduce cytotoxicity .
化学反応の分析
Types of Reactions
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride involves its ability to bind to specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound, which serves as the core structure for many derivatives.
1-(1H-1,2,3-Triazol-4-yl)methanamine: A similar compound with a different substitution pattern on the triazole ring.
1-(1H-1,2,3-Triazol-1-yl)acetic acid: Another derivative with a carboxylic acid functional group.
Uniqueness
N-ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in various synthetic applications and its potential as a therapeutic agent make it a valuable compound in both research and industry .
特性
分子式 |
C6H13ClN4 |
|---|---|
分子量 |
176.65 g/mol |
IUPAC名 |
N-ethyl-2-(triazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-2-7-3-5-10-6-4-8-9-10;/h4,6-7H,2-3,5H2,1H3;1H |
InChIキー |
XEHJIFGMFSJKMP-UHFFFAOYSA-N |
正規SMILES |
CCNCCN1C=CN=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




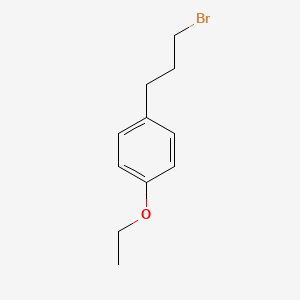
![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
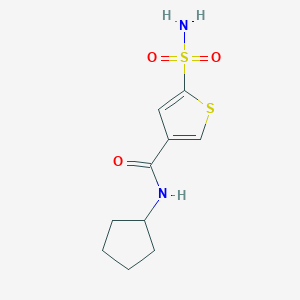
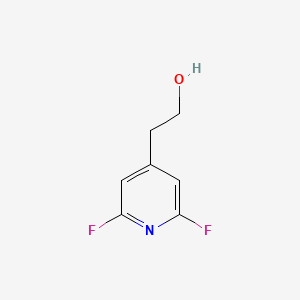
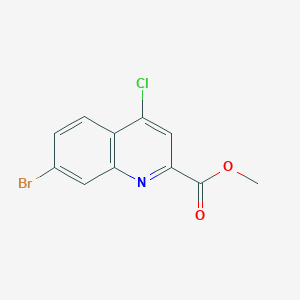
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

